![molecular formula C12H17Cl2N5 B1389410 2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride CAS No. 868280-58-4](/img/structure/B1389410.png)
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride
Overview
Description
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride, also known as 2-PPT, is a synthetic organic compound with a wide range of applications in scientific research and experimental laboratories. It is a derivative of pyridine and is a member of the triazole family, which is a group of heterocyclic compounds that contain three nitrogen atoms in a ring. 2-PPT is a white, odorless and crystalline solid with a melting point of 211-213°C. It is soluble in water, ethanol, and methanol, and can be used in a variety of laboratory experiments.
Mechanism of Action
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride has a wide range of applications in scientific research due to its ability to act as a catalyst in various reactions. It is able to catalyze the formation of a variety of heterocyclic compounds, including pyridine derivatives, triazoles, and other heterocyclic compounds. It is also able to catalyze the formation of amides and esters, which can be used in the synthesis of novel drugs.
Biochemical and Physiological Effects
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride is not known to have any direct biochemical or physiological effects in humans. However, it has been used in the synthesis of novel drugs and catalysts, which may have potential beneficial effects in various biological processes.
Advantages and Limitations for Lab Experiments
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also soluble in a variety of solvents and is relatively easy to synthesize in the laboratory. However, 2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride is not suitable for use in reactions that require high temperatures or pressures, as it is prone to decomposition at these conditions.
Future Directions
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride has a wide range of potential applications in scientific research and experimental laboratories. In the future, it could be used to synthesize novel drugs, catalysts, and other compounds for use in a variety of experiments. It could also be used to study the structure and properties of new compounds and to develop new catalysts for chemical reactions. Additionally, 2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride could be used to study the reaction kinetics and thermodynamics of various chemical reactions.
Scientific Research Applications
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride has a wide range of applications in scientific research. It has been used in a variety of experiments, such as the synthesis of novel heterocyclic compounds, the study of reaction kinetics and thermodynamics, and the determination of the structure of organic compounds. It has also been used in the synthesis of new drugs and in the development of new catalysts for chemical reactions.
properties
IUPAC Name |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5.2ClH/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9;;/h1-3,6,9,13H,4-5,7-8H2,(H,15,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWFVCHXZZYQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=CC=N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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